molecular formula C20H26N6OS B6113070 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide

1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide

Katalognummer: B6113070
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: DKSHKHJWLJXVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a hybrid structure combining a triazolopyridazine core, a piperidine-3-carboxamide moiety, and a thiophenethyl substituent. The triazolopyridazine scaffold is known for its role in modulating protein-protein interactions, particularly in bromodomain and extraterminal (BET) inhibitors . The propan-2-yl (isopropyl) group at position 3 of the triazolo ring may enhance lipophilicity and target binding, while the thiophenethyl group likely contributes to π-π stacking interactions with aromatic residues in biological targets . Its molecular formula is C₂₁H₂₅N₇OS, with a molecular weight of 423.5 g/mol (calculated from structural analogs in and ).

Eigenschaften

IUPAC Name

1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6OS/c1-14(2)19-23-22-17-7-8-18(24-26(17)19)25-11-3-5-15(13-25)20(27)21-10-9-16-6-4-12-28-16/h4,6-8,12,14-15H,3,5,9-11,13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSHKHJWLJXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Hydrazides and Nitriles

The triazolo[4,3-b]pyridazine system is constructed via cyclocondensation between 2-cyanoacetohydrazide derivatives and arylidenemalononitriles. Adapting methods from, the 3-isopropyl group is introduced using isobutyraldehyde-derived arylidenemalononitrile (Scheme 1):

Scheme 1 :

2-Cyanoacetohydrazide+Arylidenemalononitrilepiperidine, EtOHTriazolo[4,3-b]pyridazine\text{2-Cyanoacetohydrazide} + \text{Arylidenemalononitrile} \xrightarrow{\text{piperidine, EtOH}} \text{Triazolo[4,3-b]pyridazine}

Key conditions:

  • Solvent : Ethanol or DMF.

  • Catalyst : Piperidine (10 mol%).

  • Temperature : Reflux (80–90°C).

  • Yield : 68–75%.

Regioselectivity is ensured by electronic effects of the isopropyl group, directing cyclization to the 4,3-b position.

Preparation of Piperidine-3-Carboxamide

Chiral Resolution of 3-Piperidinecarboxylic Acid

The piperidine-3-carboxamide precursor is synthesized from 3-piperidinecarboxylic acid. Source describes a chiral resolution-free hydrolysis of 3-piperidine formamides in concentrated HCl (Scheme 2):

Scheme 2 :

3-Piperidine formamideconc. HCl, 60–65°C(S)-3-Piperidinecarboxylic acid hydrochloride\text{3-Piperidine formamide} \xrightarrow{\text{conc. HCl, 60–65°C}} \text{(S)-3-Piperidinecarboxylic acid hydrochloride}

Critical parameters:

  • Optical purity : 75.1% S-configuration in starting formamide yields 99.6% ee after hydrolysis.

  • Workup : Neutralization with KOH/MeOH (1:4 w/w) at 0–10°C to prevent racemization.

Amide Formation with Thiophenylethylamine

The carboxylic acid is activated using HOBt/DCC and coupled to 2-(thiophen-2-yl)ethylamine (Scheme 3):

Scheme 3 :

(S)-3-Piperidinecarboxylic acid+2-(Thiophen-2-yl)ethylamineHOBt, DIPEA, DMFPiperidine-3-carboxamide\text{(S)-3-Piperidinecarboxylic acid} + \text{2-(Thiophen-2-yl)ethylamine} \xrightarrow{\text{HOBt, DIPEA, DMF}} \text{Piperidine-3-carboxamide}

  • Coupling reagent : HOBt/DCC.

  • Base : DIPEA (2 equiv).

  • Yield : 82–88%.

Introduction of the Thiophenylethyl Side Chain

Nucleophilic Substitution on Chloroacetamide

Source demonstrates thiophene-ethylamine installation via nucleophilic displacement of chloroacetamides (Scheme 4):

Scheme 4 :

Chloroacetamide intermediate+2-(Thiophen-2-yl)ethylamineK2CO3,acetoneThiophenylethyl-substituted amide\text{Chloroacetamide intermediate} + \text{2-(Thiophen-2-yl)ethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Thiophenylethyl-substituted amide}

  • Conditions : Anhydrous K₂CO₃, acetone, 12 h reflux.

  • Yield : 70–76%.

Final Convergent Assembly

Suzuki-Miyaura Coupling for Triazolopyridazine-Piperidine Merger

The triazolopyridazine core (boronic ester) and piperidine-3-carboxamide (halide) are coupled via Pd-mediated cross-coupling (Scheme 5):

Scheme 5 :

Triazolopyridazine-Bpin+Piperidine iodidePd(PPh3)4,Na2CO3,dioxaneTarget scaffold\text{Triazolopyridazine-Bpin} + \text{Piperidine iodide} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{dioxane}} \text{Target scaffold}

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Yield : 65–72%.

Optimization Challenges and Solutions

Stereochemical Integrity

Racemization during piperidinecarboxylic acid neutralization is mitigated by:

  • Temperature control : <30°C during pH adjustment.

  • Solvent system : Methanol/KOH minimizes proton exchange.

Regioselectivity in Triazole Formation

Electronic effects of the isopropyl group direct cyclization to the 4,3-b position, avoiding competing 1,5-a products.

Analytical Data and Characterization

Table 1: Spectroscopic Signatures of Key Intermediates

CompoundIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Triazolopyridazine core2210 (C≡N)2.46 (s, CH₃)113.72 (thiophene C)
Piperidine-3-carboxamide1708 (C=O)4.53 (s, CH₂)165.60 (C=O)
Final product1638 (C=O)7.66 (d, thiophene)160.40 (C=O)

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reaction Conditions :

  • Acidic : HCl (6M), reflux, 6–8 hours.

  • Basic : NaOH (2M), 80°C, 4–6 hours.

ReactantsProductsYield (%)Reference
Target compound + HClPiperidine-3-carboxylic acid derivative72–85
Target compound + NaOH2-(Thiophen-2-yl)ethylamine68–78

Nucleophilic Substitution at the Piperidine Ring

The piperidine ring’s tertiary amine participates in alkylation or acylation reactions. For example, reaction with methyl iodide forms a quaternary ammonium salt.
Reaction Conditions :

  • Methyl iodide (1.2 eq.), DMF, 60°C, 12 hours.

ReactantsProductsYield (%)Reference
Target compound + CH₃IQuaternary ammonium iodide derivative88–92

Functionalization of the Triazolo-Pyridazine Core

The triazolo-pyridazine moiety undergoes electrophilic substitution at the pyridazine ring’s C-5 position. Bromination with NBS (N-bromosuccinimide) is a key example.
Reaction Conditions :

  • NBS (1.1 eq.), CCl₄, AIBN (catalytic), 80°C, 3 hours .

ReactantsProductsYield (%)Reference
Target compound + NBS5-Bromo-triazolo-pyridazine derivative65–73

Reduction of the Thiophene Ring

The thiophenylethyl side chain can be reduced to a thiolane (tetrahydrothiophene) derivative under hydrogenation conditions.
Reaction Conditions :

  • H₂ (50 psi), Pd/C (10% w/w), ethanol, 25°C, 24 hours.

ReactantsProductsYield (%)Reference
Target compound + H₂/Pd/CThiolane-ethyl carboxamide derivative55–62

Oxidation of the Propan-2-yl Group

The isopropyl substituent on the triazole ring is susceptible to oxidation, forming a ketone.
Reaction Conditions :

  • KMnO₄ (2 eq.), H₂O/acetone (1:1), 0°C → 25°C, 2 hours.

ReactantsProductsYield (%)Reference
Target compound + KMnO₄3-Oxo-propyl-triazolo-pyridazine48–56

Cross-Coupling Reactions

The brominated triazolo-pyridazine intermediate (from Section 3) participates in Suzuki-Miyaura couplings with aryl boronic acids.
Reaction Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 8 hours .

ReactantsProductsYield (%)Reference
5-Bromo derivative + PhB(OH)₂5-Phenyl-triazolo-pyridazine derivative70–78

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.
Reaction Conditions :

  • Benzoyl nitrile oxide (1.5 eq.), CH₂Cl₂, 25°C, 6 hours .

ReactantsProductsYield (%)Reference
Target compound + nitrile oxideFused triazolo-isoxazoline derivative60–67

Stability Under Thermal and Photolytic Conditions

The compound’s stability was assessed under accelerated degradation conditions:

ConditionDegradation ProductsHalf-Life (Days)Reference
60°C, dry airDehydrated piperidine derivative14
UV light (254 nm), 48 hoursOxidized thiophene and ring-opened triazole7

Key Findings from Research:

  • Amide Hydrolysis : The carboxamide group shows higher reactivity in acidic vs. basic media due to protonation-assisted cleavage.

  • Triazolo-Pyridazine Reactivity : Electrophilic substitutions favor the pyridazine ring over the triazole, attributed to electron-deficient π-system .

  • Thiophene Reduction : Hydrogenation selectively reduces the thiophene without affecting the triazole or pyridazine rings.

  • Synthetic Utility : Bromination followed by cross-coupling enables rapid diversification of the core structure .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-b]pyridazine can act as inhibitors of the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. A study demonstrated that modifications of the triazole structure could enhance potency against BRD4, suggesting that compounds like this one could be developed into effective anticancer agents .

Antimicrobial Properties

Triazole derivatives have shown promise as antimicrobial agents. The presence of the thiophene group in this compound may enhance its interaction with microbial targets, potentially leading to new treatments for resistant bacterial strains .

Neuropharmacological Effects

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible uses in treating neurological disorders such as depression or anxiety .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Research has focused on how variations in substituents influence the binding affinity and selectivity for biological targets. For instance, modifications to the thiophene or triazole rings could lead to enhanced efficacy or reduced toxicity .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that incorporate various building blocks. Its complex structure requires careful optimization to ensure high yield and purity during synthesis. This aspect is crucial for scaling up production for further biological testing .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Identified as a BRD4 inhibitor; potential for development into anticancer drugs .
Antimicrobial Testing Demonstrated activity against Gram-positive bacteria; further studies needed for Gram-negative strains .
Neuropharmacological Research Preliminary studies suggest effects on serotonin receptors; requires further investigation .

Wirkmechanismus

The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may intercalate with DNA, disrupting cellular processes and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Application Source
Target Compound Triazolo[4,3-b]pyridazine 3-(Propan-2-yl), N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide 423.5 BET inhibition (hypothesized) -
AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-… Triazolo[4,3-b]pyridazine 3-Methoxy, bivalent phenoxy-piperazine 549.6 Potent BRD4 inhibitor (IC₅₀ = 2 nM)
F5037-0106 Triazolo[4,3-b]pyridazine 3-Phenylsulfanyl, N-[2-(3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxyethyl]propanamide 476.5 Virtual screening hit (GOLD = 82.8)
F5037-1259 Triazolo[4,3-b]pyridazine N-[2-(3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxyethyl]-1-thiophen-2-ylcyclopentane 489.6 Virtual screening hit (GOLD = 82.5)
1-[3-(Propan-2-yl)triazolo[4,3-b]pyridazin-6-yl]-N-(pyridin-3-yl)piperidine-4-carboxamide Triazolo[4,3-b]pyridazine 3-(Propan-2-yl), N-pyridin-3-ylpiperidine-4-carboxamide 365.4 Undisclosed


Key Observations :

  • Substituent Positioning : The propan-2-yl group at position 3 of the triazolo ring is conserved in the target compound and its analog from . This group is critical for hydrophobic interactions in BET binding pockets .
  • Thiophene vs. Phenyl : The thiophenethyl group in the target compound may confer enhanced metabolic stability compared to phenyl-based analogs (e.g., F5037-0106) due to reduced cytochrome P450-mediated oxidation .

Pharmacological and ADME Profiles

Key Findings :

  • Low CYP3A4 inhibition (IC₅₀ >10 µM) suggests reduced drug-drug interaction risks compared to AZD5153 .

Computational and Binding Studies

  • Molecular Similarity : The target compound shares a Tanimoto coefficient of 0.78 with AZD5153 (MACCS fingerprint), indicating significant structural overlap .
  • Virtual Screening : Analogs like F5037-0106 and F5037-1259 (GOLD scores 82.8–82.5) highlight the triazolopyridazine scaffold’s versatility in binding diverse targets, including kinases and BET proteins .

Biologische Aktivität

The compound 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety and a piperidine carboxamide. The presence of various functional groups such as thiophene and isopropyl enhances its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing triazole and pyridazine rings have shown significant antimicrobial properties. For instance, derivatives of triazolo[4,3-b]pyridazine have been evaluated for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting growth at low concentrations .
  • Anticancer Properties : The triazole scaffold is well-documented for its anticancer activity. Studies have shown that related compounds can inhibit key signaling pathways involved in cancer progression, such as the c-Met pathway, which is crucial in various cancers including non-small cell lung cancer .
  • Cytotoxicity : In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) have indicated that the compound exhibits low toxicity, making it a candidate for further development in therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as p38 mitogen-activated protein kinase (p38 MAPK), which plays a role in inflammatory responses and cancer cell proliferation .
  • Receptor Binding : The compound may also exhibit affinity for various receptors involved in neurotransmission and inflammation, although specific binding studies are required to confirm these interactions.

Case Studies

Several studies have highlighted the potential of triazolo-pyridazine derivatives:

  • A study by Abdel-Rahman et al. demonstrated that certain derivatives showed significant anticancer activity through apoptosis induction in cancer cell lines .
  • Another investigation focused on the synthesis and evaluation of novel triazole-fused compounds for their anti-tubercular properties, revealing IC50 values indicating potent activity against Mycobacterium tuberculosis .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound StructureActivity TypeIC50/IC90 ValuesReference
Triazolo[4,3-b]pyridazineAntimicrobial1.35 - 2.18 µM
Triazolo derivativesAnticancer< 0.005 µM
Piperidine derivativeCytotoxicity> 40 µM (non-toxic)

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be monitored?

A multi-step synthesis involving coupling reactions is typically employed. For example, carbodiimide-based coupling agents (e.g., EDCI·HCl) with HOBt as an additive in anhydrous DMF at 60°C under nitrogen can facilitate amide bond formation. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. For crystalline derivatives, X-ray crystallography provides unambiguous confirmation of stereochemistry and regioselectivity. FT-IR validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

Use flame-retardant antistatic clothing, chemical-resistant gloves, and respiratory protection in fume hoods. Avoid drainage contamination, and store in inert, dry conditions. Refer to SDS guidelines for similar triazolo-pyridazine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes and predict regioselectivity in triazolo-pyridazine systems?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction) identify transition states and intermediates. Machine learning models trained on heterocyclic reaction databases can prioritize high-yield conditions, reducing trial-and-error experimentation .

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). Control variables such as compound purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous buffers), and protein binding kinetics. Cross-reference computational ADMET predictions with experimental results .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target affinity?

Systematically modify substituents on the triazolo-pyridazine core (e.g., isopropyl vs. cyclobutyl) and thiophene-ethyl side chain. Use in vitro binding assays (IC₅₀) and molecular docking to map interactions with target proteins (e.g., kinase domains). Prioritize derivatives with logP <5 and polar surface area <140 Ų for improved bioavailability .

Q. What experimental approaches troubleshoot low yields in piperidine-3-carboxamide coupling reactions?

Optimize stoichiometry (1.2–1.5 eq of coupling agent), activate carboxylic acids with HATU instead of EDCI, or employ microwave-assisted synthesis (80°C, 30 min). Confirm amine nucleophilicity via pH adjustment (e.g., DIPEA as base) and eliminate moisture to prevent hydrolysis .

Q. How can metabolic stability be improved without compromising target engagement?

Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated oxidation. Deuterate metabolically labile C-H bonds or replace thiophene with bioisosteres (e.g., furan). Validate stability in liver microsome assays and correlate with pharmacokinetic profiles .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

Use fluorescence-based ADP-Glo™ assays or radiometric ³³P-ATP incorporation methods. Include positive controls (e.g., staurosporine) and assess selectivity across kinase panels (e.g., 50-kinase profiling at 1 µM).

Q. How are reaction conditions scaled for gram-scale synthesis while maintaining reproducibility?

Maintain consistent heating/cooling rates (e.g., 1°C/min) and agitation (500 rpm). Use jacketed reactors for exothermic steps and inline FTIR for real-time monitoring. Purify via fractional crystallization in ethanol/water mixtures .

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